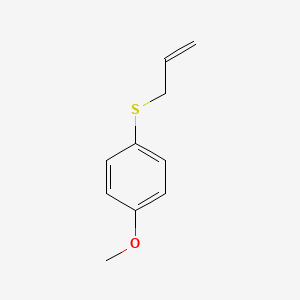

Benzene, 1-methoxy-4-(2-propenylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

37780-82-8 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

1-methoxy-4-prop-2-enylsulfanylbenzene |

InChI |

InChI=1S/C10H12OS/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 |

InChI Key |

IAJVECTYOITICG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Methoxy 4 2 Propenylthio

Retrosynthetic Analysis and Key Disconnections for the Thioether Linkage and Propenyl Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Benzene (B151609), 1-methoxy-4-(2-propenylthio)-, the most logical disconnections involve the thioether linkage and the propenyl group.

The primary disconnection is at the aryl thioether bond (C-S bond). This leads to two key synthons: a 4-methoxyphenylthiolate anion and an allyl cation, or their synthetic equivalents. This disconnection is based on the well-established Williamson ether synthesis, which can be adapted for the formation of thioethers. pearson.comresearchgate.net

A secondary disconnection can be considered at the allyl-sulfur bond, which also points towards a thiol precursor and an allyl electrophile.

Key Disconnections:

| Disconnection Point | Synthons | Synthetic Equivalents |

| Aryl-Sulfur Bond | 4-methoxyphenylthiolate anion and allyl cation | 4-methoxybenzenethiol (B147237) and an allyl halide (e.g., allyl bromide) |

| Propenyl-Sulfur Bond | 4-methoxyphenylsulfenyl cation and propenyl anion | Not a common synthetic route |

This analysis strongly suggests that the most feasible synthetic approach involves the reaction of a 4-methoxybenzenethiol derivative with an allyl electrophile.

Approaches to Construct the 4-(2-Propenylthio)- Substructure

The construction of the 4-(2-propenylthio)- substructure is central to the synthesis of the target molecule. The most direct and widely used method is the S-alkylation of 4-methoxybenzenethiol with an allyl halide, a reaction analogous to the Williamson ether synthesis. researchgate.net

Step 1: Deprotonation of the Thiol. 4-Methoxybenzenethiol is treated with a suitable base to generate the more nucleophilic thiolate anion. Thiols are generally more acidic than alcohols, so a variety of bases can be employed. libretexts.org

Step 2: Nucleophilic Substitution. The resulting thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride) in an SN2 reaction to form the desired thioether. pearson.com

Typical Reaction Conditions:

| Component | Examples | Purpose |

| Thiol | 4-Methoxybenzenethiol | Nucleophile precursor |

| Allyl Halide | Allyl bromide, Allyl chloride | Electrophile |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the thiol |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (B52724), Ethanol (B145695) | Provides a medium for the reaction |

Data on Reaction Parameters:

| Base | Solvent | Temperature (°C) | Notes |

| NaOH | Ethanol/Water | Room Temperature to Reflux | A common and cost-effective choice. |

| K₂CO₃ | Acetone/DMF | Room Temperature to Reflux | A milder base, often used to avoid side reactions. organic-synthesis.com |

| NaH | THF/DMF | 0 to Room Temperature | A strong, non-nucleophilic base, suitable for sensitive substrates. |

Potential side reactions include the oxidation of the thiol to a disulfide, especially in the presence of air, and over-alkylation of the sulfur to form a sulfonium (B1226848) salt, although the latter is less common under controlled conditions. libretexts.org

Strategies for Regioselective Methoxy (B1213986) Aromatic Functionalization

The synthesis of the key precursor, 4-methoxybenzenethiol, requires the regioselective introduction of a thiol group or a precursor group at the para position relative to the methoxy group on the benzene ring. The methoxy group is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This electronic effect makes the ortho and para positions more susceptible to electrophilic attack.

Synthetic Routes to 4-Methoxybenzenethiol:

From Anisole (B1667542): A common starting material is anisole (methoxybenzene). The synthesis can proceed via chlorosulfonation followed by reduction.

Chlorosulfonation: Anisole reacts with chlorosulfonic acid in an electrophilic aromatic substitution reaction. The bulky chlorosulfonyl group is directed primarily to the para position due to steric hindrance at the ortho positions from the methoxy group.

Reduction: The resulting 4-methoxybenzenesulfonyl chloride is then reduced to 4-methoxybenzenethiol. A variety of reducing agents can be used, such as zinc in acidic media or lithium aluminum hydride.

From 4-Bromoanisole or 4-Iodoanisole: Another approach involves the use of a para-haloanisole.

Thiolation: 4-Haloanisoles can be converted to 4-methoxybenzenethiol through various methods, including reaction with sodium hydrosulfide (B80085) or through a copper-catalyzed reaction with a sulfur source.

The strong ortho, para-directing nature of the methoxy group is crucial for achieving the desired 1,4-substitution pattern on the benzene ring. ualberta.cayoutube.com

Stereoselective Synthesis Considerations for the Propenyl Side Chain

The target molecule, Benzene, 1-methoxy-4-(2-propenylthio)-, has a simple allyl group (2-propenyl) which does not possess stereocenters, and the double bond is terminal, so E/Z isomerism is not a concern for this specific compound. However, in the broader context of synthesizing related compounds with substituted propenyl chains (e.g., a 1-propenyl group), stereoselectivity would be a critical consideration.

For the synthesis of vinyl thioethers with specific (E)- or (Z)- geometry, several methods have been developed:

Stereoselective Hydrothiolation of Alkynes: The addition of thiols across alkynes can be controlled to yield either the (E)- or (Z)-vinyl thioether, often through the use of specific catalysts or reaction conditions. researchgate.net

Isomerization of Allyl Thioethers: Under certain conditions, allyl thioethers can be isomerized to the thermodynamically more stable internal vinyl thioethers. The stereochemical outcome of such isomerizations can sometimes be controlled. acs.orgacs.org

Stereospecific Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions of stereodefined vinyl halides or vinyl organometallic reagents with thiols can provide a route to stereochemically pure vinyl thioethers. rsc.orgsemanticscholar.orgacs.orgresearchgate.netacs.org

While not directly applicable to the synthesis of Benzene, 1-methoxy-4-(2-propenylthio)-, these stereoselective methods are vital for the synthesis of a broader range of structurally related compounds.

Exploration of Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of Benzene, 1-methoxy-4-(2-propenylthio)- can minimize its environmental impact. Key areas for consideration include atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy: The primary synthetic route, the Williamson-type thioether synthesis, can have a high atom economy. The theoretical atom economy can be calculated as:

(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

For the reaction of 4-methoxybenzenethiol with allyl bromide and sodium hydroxide, the main byproduct is sodium bromide and water. While the atom economy is not 100%, it is generally considered an efficient transformation.

Green Chemistry Considerations:

| Principle | Application in the Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | The Williamson thioether synthesis is relatively atom-economical. |

| Less Hazardous Chemical Syntheses | Using less toxic solvents like ethanol or water instead of chlorinated solvents. Exploring the use of less hazardous bases like potassium carbonate. |

| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the synthetic route can be designed to avoid hazardous intermediates. |

| Safer Solvents and Auxiliaries | The use of phase-transfer catalysts can enable the use of water as a solvent, reducing the need for volatile organic compounds. tandfonline.comtandfonline.comcrdeepjournal.orgresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature when possible to reduce energy consumption. |

| Use of Renewable Feedstocks | Anisole can potentially be derived from lignin, a renewable biomass source. |

| Reduce Derivatives | The proposed synthesis is direct and avoids unnecessary protection/deprotection steps. |

| Catalysis | The use of phase-transfer catalysts can improve reaction efficiency and reduce waste. tandfonline.comtandfonline.comcrdeepjournal.orgresearchgate.net |

| Design for Degradation | Not directly addressed by the synthesis, but the biodegradability of the final product and byproducts is a consideration. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction progress to ensure completion and prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

By incorporating these principles, the synthesis of Benzene, 1-methoxy-4-(2-propenylthio)- can be made more sustainable and environmentally friendly.

Reaction Mechanisms and Chemical Transformations of Benzene, 1 Methoxy 4 2 Propenylthio

Reactivity at the Propenyl Thioether Moiety

The propenyl thioether portion of the molecule is a focal point for a range of reactions, attributable to the presence of the carbon-carbon double bond and the adjacent sulfur atom.

Electrophilic and Nucleophilic Additions to the Alkene

The alkene functionality within the propenyl group is susceptible to both electrophilic and nucleophilic attack. Electrophilic additions proceed via the typical mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is influenced by the electronic effects of the neighboring thioether group.

Conversely, nucleophilic additions to the double bond can occur, particularly with soft nucleophiles, often facilitated by the sulfur atom's ability to stabilize adjacent carbanionic species. For instance, the addition of secondary phosphine (B1218219) sulfides to vinyl sulfoxides, a related class of compounds, proceeds via nucleophilic addition to the activated double bond.

Sigmatropic and Pericyclic Rearrangement Reactions (e.g., Stevens-type rearrangements of allylthioethers)

Allyl thioethers are known to undergo nih.govlibretexts.org-sigmatropic rearrangements, a type of pericyclic reaction. uh.edu This concerted process involves the migration of a sigma bond across a pi system through a five-membered cyclic transition state. uh.edu For Benzene (B151609), 1-methoxy-4-(2-propenylthio)-, this can be initiated by the formation of a sulfur ylide. The reaction of allyl sulfides with diazo compounds in the presence of a metal catalyst, such as copper or rhodium, can generate a sulfonium (B1226848) ylide, which then readily undergoes a nih.govlibretexts.org-sigmatropic rearrangement. researchgate.net This transformation is often referred to as the Doyle-Kirmse reaction. uh.eduresearchgate.net

Research has shown that the electronic nature of the aryl substituent can influence the enantioselectivity of these rearrangements. For example, in copper-catalyzed asymmetric nih.govlibretexts.org-sigmatropic rearrangements, allyl p-methoxyphenyl sulfide (B99878) has been observed to yield lower enantiomeric excess compared to allyl phenyl sulfide, suggesting that the electron-donating methoxy (B1213986) group affects the stereochemical outcome. cmu.edu

| Reaction Type | Description | Key Intermediates |

| nih.govlibretexts.org-Sigmatropic Rearrangement | A concerted pericyclic reaction involving the migration of a sigma bond across a pi system. | Sulfur Ylide |

| Doyle-Kirmse Reaction | A metal-catalyzed reaction of an allyl sulfide with a diazo compound leading to a nih.govlibretexts.org-sigmatropic rearrangement. | Sulfonium Ylide |

Oxidative and Reductive Transformation Pathways

The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit different reactivity patterns. For example, allylic sulfoxides can undergo a nih.govlibretexts.org-sigmatropic rearrangement known as the Mislow-Evans rearrangement. researchgate.net

Reduction of the propenyl group can be achieved through various hydrogenation methods to yield the corresponding propyl thioether. Furthermore, the thioether bond itself can be cleaved under reductive conditions.

Reactivity of the Methoxy-Substituted Aromatic Core

The benzene ring, activated by the methoxy group and influenced by the thioether substituent, participates in characteristic aromatic reactions.

Electrophilic Aromatic Substitution: Directing Effects of Methoxy and Thioether Groups

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring dictate the position of the incoming electrophile. Both the methoxy (-OCH3) and the alkylthio (-SR) groups are activating groups and ortho-, para-directors. libretexts.orgpressbooks.pub

The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. organicchemistrytutor.comyoutube.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.orgorganicchemistrytutor.comyoutube.com The thioether group is also an ortho-, para-director for similar reasons involving the lone pairs on the sulfur atom.

When both groups are present, their directing effects are synergistic. The methoxy group is generally considered a stronger activating group than the thioether group. Therefore, in electrophilic aromatic substitution reactions of Benzene, 1-methoxy-4-(2-propenylthio)-, the incoming electrophile will be directed to the positions ortho to the strongly activating methoxy group (and meta to the thioether group).

| Substituent | Activating/Deactivating | Directing Effect |

| Methoxy (-OCH3) | Strongly Activating | Ortho, Para |

| Thioether (-S-CH2CH=CH2) | Activating | Ortho, Para |

Metal-Catalyzed Coupling Reactions of Halogenated Derivatives

Halogenated derivatives of Benzene, 1-methoxy-4-(2-propenylthio)- can serve as substrates for various metal-catalyzed cross-coupling reactions. For instance, if a halogen atom is introduced onto the aromatic ring, it can participate in reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the further functionalization of the molecule. The specific conditions and outcomes of these reactions would depend on the nature of the halogen, the catalyst system employed, and the coupling partner.

Exploration of Catalytic Transformations Involving Benzene, 1-methoxy-4-(2-propenylthio)-

The chemical reactivity of "Benzene, 1-methoxy-4-(2-propenylthio)-" is dictated by three principal functional regions: the allyl group, the sulfide linkage, and the methoxy-substituted benzene ring. Catalytic transformations can selectively target these sites, leading to a variety of valuable chemical intermediates. While specific catalytic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its potential transformations can be extrapolated from research on analogous aryl allyl sulfides and thioanisoles.

Catalytic Isomerization of the Allyl Group

The isomerization of the terminal allyl group to an internal propenyl group represents a significant catalytic transformation. This reaction is of interest as it alters the electronic and steric properties of the side chain, potentially influencing subsequent reactions. Research on similar aryl allyl sulfides has shown that this isomerization can be effectively catalyzed by transition metal complexes and bases.

For instance, rhodium complexes have been demonstrated to catalyze the asymmetric arylation of allyl sulfones, a process that proceeds through an isomerization mechanism. organic-chemistry.org While the substrate is a sulfone rather than a sulfide, the underlying principle of metal-catalyzed migration of the double bond is applicable. Furthermore, classic studies have detailed the base-catalyzed isomerization of allyl aryl sulfides to their propenyl counterparts. acs.org

Table 1: Plausible Catalysts for the Isomerization of Benzene, 1-methoxy-4-(2-propenylthio)- (Data extrapolated from analogous reactions)

| Catalyst Type | Specific Catalyst Example | Potential Product | Reference |

| Rhodium Complex | Chiral Diene-Rhodium Catalyst | Benzene, 1-methoxy-4-(1-propenylthio)- | organic-chemistry.org |

| Base Catalyst | Potassium tert-butoxide | Benzene, 1-methoxy-4-(1-propenylthio)- | acs.org |

Catalytic Oxidation of the Sulfide Linkage

The sulfur atom in "Benzene, 1-methoxy-4-(2-propenylthio)-" is susceptible to catalytic oxidation, yielding the corresponding sulfoxide and sulfone. These oxidized products are important synthetic intermediates. A variety of catalytic systems have been developed for the selective oxidation of aryl sulfides.

Titanium-based catalysts, particularly chiral titanium complexes, have been employed for the asymmetric oxidation of aryl sulfides to optically active sulfoxides. acs.org These reactions often utilize hydroperoxides as the oxidant. Additionally, other metal-based systems, such as those involving niobium, have been shown to effectively catalyze the selective oxidation of sulfides to sulfoxides with high yields. frontiersin.org Photocatalytic methods using catalysts like titanium dioxide or functionalized copper(I) oxide under visible light irradiation also provide a green and efficient route for the aerobic oxidation of sulfides. researchgate.net

Table 2: Representative Catalytic Systems for the Oxidation of Aryl Sulfides (Data based on studies of similar compounds)

| Catalyst System | Oxidant | Product | Key Findings | Reference |

| Ti(i-PrO)4 / (R,R)-diphenylethane-1,2-diol / H2O | Hydroperoxides | Chiral Sulfoxide | High enantioselectivity (up to 99% ee for aryl benzyl (B1604629) sulfides). | acs.org |

| Niobium Oxocluster | H2O2 | Sulfoxide | High yields (95-98%) in short reaction times. | frontiersin.org |

| 4-Nitrophenylacetylene-functionalized Cu2O | O2 (aerobic) | Sulfoxide | High product yields and excellent selectivity over sulfones. | researchgate.net |

| Toluene Dioxygenase (enzymatic) | O2 | Sulfoxide and cis-dihydrodiol sulfide | Enantioenriched sulfoxides are produced. | nih.gov |

Catalytic Hydroformylation of the Allyl Group

The terminal double bond of the allyl group is a potential site for hydroformylation, a reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond. This transformation would convert "Benzene, 1-methoxy-4-(2-propenylthio)-" into aldehydes, which are versatile synthetic building blocks. A range of transition metals, including rhodium, ruthenium, palladium, and cobalt, are known to catalyze hydroformylation. redalyc.orgresearchgate.net

Ruthenium complexes, such as RuCl2(DMSO)4, have been used as catalyst precursors for the hydroformylation of olefins, showing good conversion and selectivity for linear aldehydes. redalyc.org While the presence of a sulfur atom can sometimes hinder catalyst activity, appropriate ligand design and reaction conditions can overcome this challenge. The hydroformylation of sulfur-containing olefins is an area of active research, with the potential to yield valuable bifunctional molecules.

Catalytic Cleavage of the Carbon-Sulfur Bond

The cleavage of the C-S bond in "Benzene, 1-methoxy-4-(2-propenylthio)-" represents a more profound transformation that can be achieved through catalysis. This reaction can be used to introduce new functional groups at the position of the sulfur atom. Both transition-metal-catalyzed and transition-metal-free methods for C-S bond cleavage have been developed. ubc.carsc.org

Visible light-promoted photoredox catalysis can induce the cleavage of benzylic C-S bonds under neutral conditions, leading to the formation of carbocations that can be trapped by various nucleophiles. unipr.it Additionally, metal-free methods using reagents like N-bromosuccinimide (NBS) can achieve selective C(sp3)-S bond cleavage. organic-chemistry.org These approaches offer pathways to transform the allylthio moiety into other functional groups, significantly increasing the synthetic utility of the parent molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Methoxy 4 2 Propenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For Benzene (B151609), 1-methoxy-4-(2-propenylthio)- , ¹H and ¹³C NMR, along with 2D correlation techniques, would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, allyl, and methoxy (B1213986) protons. The aromatic region would display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring: a doublet for the two protons ortho to the methoxy group and a doublet for the two protons ortho to the thioether group. The allyl group would produce three signals: a doublet for the two terminal vinyl protons (=CH₂), a complex multiplet for the internal vinyl proton (-CH=), and a doublet for the methylene (B1212753) protons (-S-CH₂-). The methoxy group would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. It is expected to show ten distinct carbon signals corresponding to the molecular formula C₁₀H₁₂OS. Key signals would include those for the methoxy carbon, the four unique aromatic carbons (two of which are quaternary), and the three carbons of the allyl group. Data from analogues like 4-allyl-1,2-dimethoxybenzene and 1-methoxy-4-(methylthio)benzene support these predictions. mpg.debmrb.io

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | H-2, H-6 | ~7.3-7.4 | d |

| Aromatic | H-3, H-5 | ~6.8-6.9 | d |

| Allyl | -CH=CH₂ | ~5.8-6.0 | m |

| Allyl | =CH₂ (trans) | ~5.1-5.2 | d |

| Allyl | =CH₂ (cis) | ~5.0-5.1 | d |

| Methoxy | -OCH₃ | ~3.8 | s |

| Allyl | -S-CH₂- | ~3.5-3.6 | d |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic | C-1 (C-O) | ~159 |

| Allyl | -CH= | ~134 |

| Aromatic | C-2, C-6 | ~132 |

| Aromatic | C-4 (C-S) | ~128 |

| Aromatic | C-3, C-5 | ~115 |

| Allyl | =CH₂ | ~117 |

| Methoxy | -OCH₃ | ~55 |

| Allyl | -S-CH₂- | ~38 |

Note: Predicted values are based on standard functional group ranges and data from structural analogues.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns. The expected molecular weight for Benzene, 1-methoxy-4-(2-propenylthio)- (C₁₀H₁₂OS) is approximately 180.06 g/mol .

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 180. A prominent fragmentation pathway would involve the cleavage of the C-S bond, leading to the loss of the allyl radical (•C₃H₅), resulting in a fragment ion corresponding to 4-methoxybenzenethiolate at m/z 139. Another significant fragmentation would be the formation of the allyl cation [C₃H₅]⁺ at m/z 41. Further fragmentation of the aromatic portion could also occur. High-resolution mass spectrometry (HRMS), such as ESI-TOF, would be used to confirm the exact elemental composition. mpg.de

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula |

| 180 | Molecular Ion [M]⁺˙ | [C₁₀H₁₂OS]⁺˙ |

| 139 | [M - C₃H₅]⁺ | [C₇H₇OS]⁺ |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Benzene, 1-methoxy-4-(2-propenylthio)- would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C-H stretching of the methoxy and allyl groups would be observed in the 2850-3000 cm⁻¹ region. The vinyl C=C stretching of the allyl group is expected around 1640 cm⁻¹. Aromatic C=C stretching vibrations would produce bands in the 1600-1450 cm⁻¹ range. A strong band corresponding to the C-O stretching of the anisole (B1667542) moiety would be visible around 1250 cm⁻¹. The C-S stretching vibration is typically weak and appears in the 800-600 cm⁻¹ region. Out-of-plane C-H bending for the 1,4-disubstituted ring would result in a strong band around 830 cm⁻¹. Spectroscopic data from analogues like allyl phenyl sulfide (B99878) supports these assignments. chemicalbook.com

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3010 | C-H stretch | Aromatic & Vinyl |

| 2960-2850 | C-H stretch | Aliphatic (Allyl & Methoxy) |

| ~1640 | C=C stretch | Allyl |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (Anisole) |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

| ~700 | C-S stretch | Thioether |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, which often give rise to strong Raman signals.

X-ray Crystallography for Solid-State Structure of Analogues and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Benzene, 1-methoxy-4-(2-propenylthio)- is not available in the surveyed literature, this technique is invaluable for studying its analogues and derivatives. For instance, single-crystal X-ray analysis has been used to unambiguously confirm the structures of complex heterocyclic derivatives synthesized from related starting materials. mdpi.comresearchgate.net Such studies provide precise bond lengths, bond angles, and information on intermolecular interactions in the solid state, which can be correlated with computational models and other spectroscopic findings. mdpi.com

Computational Chemistry and Theoretical Studies of Benzene, 1 Methoxy 4 2 Propenylthio

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No specific DFT studies on Benzene (B151609), 1-methoxy-4-(2-propenylthio)- were found.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific HOMO and LUMO energy values for Benzene, 1-methoxy-4-(2-propenylthio)- are not available in the reviewed literature.

Reactivity Descriptors: Electrophilicity Index, Nucleophilicity, Global Hardness, and Global Softness

Calculated reactivity descriptors for Benzene, 1-methoxy-4-(2-propenylthio)- could not be located.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies for Benzene, 1-methoxy-4-(2-propenylthio)- were identified.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Research on the theoretical modeling of reaction pathways involving Benzene, 1-methoxy-4-(2-propenylthio)- is not available.

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

There are no available studies that predict and validate the spectroscopic data (e.g., NMR, IR) of Benzene, 1-methoxy-4-(2-propenylthio)- through theoretical calculations.

Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.

Synthesis and Characterization of Derivatives of Benzene, 1 Methoxy 4 2 Propenylthio

Chemical Modifications of the 2-Propenyl Side Chain

The reactivity of the 2-propenyl side chain's carbon-carbon double bond is a focal point for introducing new functionalities. Stereoselective reactions, in particular, are crucial for controlling the three-dimensional arrangement of atoms in the resulting molecules.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring, which can be a precursor for various other functional groups. Stereoselective epoxidation can be achieved using chiral reagents or catalysts. For instance, the use of meta-chloroperoxybenzoic acid (m-CPBA) is a common method for epoxidation. researchgate.net The stereoselectivity of this reaction can be influenced by arene-arene interactions between the phenyl group of the substrate and the peroxyacid. rsc.org

Dihydroxylation: The addition of two hydroxyl groups across the double bond, known as dihydroxylation, can also be performed stereoselectively to produce either syn or anti diols. libretexts.org Sharpless asymmetric dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, is a powerful method for achieving high enantioselectivity in the formation of syn-diols. wikipedia.org The choice of chiral auxiliary, such as dihydroquinidine (B8771983) (DHQ) or dihydroquinine (DHQD) derivatives, dictates the facial selectivity of the hydroxylation. wikipedia.org Alternatively, anti-dihydroxylation can be accomplished through the opening of an epoxide ring. libretexts.org

Table 1: Stereoselective Functionalization Reactions of the Alkene Moiety

| Reaction | Reagent/Catalyst | Stereochemical Outcome | Product Type |

|---|---|---|---|

| Epoxidation | m-CPBA | Stereoselective | Epoxide |

| Dihydroxylation | OsO₄, Chiral Ligand (Sharpless) | syn-dihydroxylation | Vicinal Diol |

| Dihydroxylation | 1. Epoxidation 2. H₃O⁺ | anti-dihydroxylation | Vicinal Diol |

The thioether linkage in 4-allylthioanisole is another site for chemical modification. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which can alter the electronic properties and reactivity of the molecule. These transformations can be achieved using various oxidizing agents.

Derivatization of the Aromatic Ring through Directed Functionalization

The benzene (B151609) ring of 4-allylthioanisole can undergo various substitution reactions to introduce new functional groups. The existing methoxy (B1213986) and allylthio substituents influence the position of these substitutions.

Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the allylthio group (-SCH₂CH=CH₂) is also generally considered to be ortho-, para-directing. libretexts.orgmsu.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comyoutube.com The combined directing effects of the two existing substituents will determine the final regioselectivity of the substitution. msu.edu

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur under specific conditions, particularly if a strong electron-withdrawing group is also present on the ring. csbsju.eduyoutube.com The mechanism often involves the formation of a Meisenheimer complex. nih.gov

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho, Para to -OCH₃ and -S-allyl |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho, Para to -OCH₃ and -S-allyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ortho, Para to -OCH₃ and -S-allyl |

Further modifications can involve elongating the existing side chains or introducing new ones. For example, the terminal alkene of the propenyl group could potentially be used in cross-coupling reactions to extend the carbon chain. Additionally, functional groups introduced onto the aromatic ring can serve as handles for further derivatization.

Exploratory Polymerization Studies Involving the Propenyl Group

The propenyl group in "Benzene, 1-methoxy-4-(2-propenylthio)-" presents a vinyl-type monomer structure that could potentially undergo polymerization. Radical polymerization, initiated by agents like 2,2′-azobisisobutyronitrile (AIBN), is a common method for polymerizing vinyl monomers. mdpi.com The isomeric compound, Benzene, 1-methoxy-4-(1-propen-1-yl)-, has a known homopolymer. nih.gov This suggests that polymerization of the 2-propenylthio isomer may also be feasible, leading to the formation of a polymer with a poly(allylthioanisole) backbone. The properties of such a polymer would depend on factors like molecular weight, polydispersity, and the stereochemistry of the polymer chain.

Advanced Analytical Method Development for Benzene, 1 Methoxy 4 2 Propenylthio

Development of Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are central to the separation and quantification of "Benzene, 1-methoxy-4-(2-propenylthio)-" from complex matrices, such as reaction mixtures or biological samples. The development of these methods focuses on achieving high resolution, sensitivity, and efficiency.

Gas Chromatography (GC): Given the anticipated volatility of "Benzene, 1-methoxy-4-(2-propenylthio)-", gas chromatography is a highly suitable analytical technique. The development of a GC method would involve the optimization of several key parameters. A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would be a logical starting point due to the aromatic and thioether moieties of the analyte. The oven temperature program would need to be carefully optimized to ensure adequate separation from potential impurities and starting materials without causing thermal degradation of the target compound. The injector temperature and mode (e.g., split or splitless) would also be critical variables to adjust for optimal sensitivity and peak shape.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for instances where thermal degradation is a concern, reverse-phase HPLC (RP-HPLC) presents a powerful alternative. A C18 or phenyl-hexyl column would likely provide good retention and selectivity for "Benzene, 1-methoxy-4-(2-propenylthio)-". The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, would be optimized through gradient elution to achieve the desired separation. The pH of the aqueous phase would generally be kept neutral to maintain the integrity of the compound. Detection is commonly achieved using a UV detector, set at a wavelength corresponding to the maximum absorbance of the molecule's aromatic ring. For structurally similar compounds, HPLC methods have been developed using acetonitrile and water as the mobile phase. sielc.comsielc.com

Table 1: Illustrative Starting Parameters for Chromatographic Method Development

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water Gradient |

| Oven/Column Temperature | 50°C (2 min) to 300°C at 10°C/min | Ambient or controlled (e.g., 30°C) |

| Injector Temperature | 250°C | N/A |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL (split/splitless) | 10 µL |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

For unambiguous identification and structural elucidation, especially in complex mixtures, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. thermofisher.com As "Benzene, 1-methoxy-4-(2-propenylthio)-" elutes from the GC column, it is ionized, typically through electron ionization (EI). The resulting fragmentation pattern provides a unique fingerprint of the molecule, allowing for its confident identification by comparison to spectral libraries or through manual interpretation. The molecular ion peak would confirm the compound's molecular weight, while characteristic fragments would provide structural information about the methoxy (B1213986), propenyl, and thioether groups. In the analysis of benzene (B151609) and its derivatives, GC-MS has proven effective for identification and quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of compounds in complex matrices and for trace-level quantification. mdpi.comresearchgate.net After separation by HPLC, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of "Benzene, 1-methoxy-4-(2-propenylthio)-" is selected and fragmented. The resulting product ions are then detected. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity. The development of an LC-MS/MS method would involve optimizing the ionization source parameters and identifying the most abundant and stable precursor-product ion transitions.

Table 2: Representative Mass Spectrometry Parameters for Method Development

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) - Positive Mode |

| Mass Analyzer | Quadrupole or Ion Trap | Triple Quadrupole or Orbitrap |

| Scan Mode | Full Scan (for identification) / Selected Ion Monitoring (SIM) (for quantification) | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | N/A | [M+H]⁺ |

| Product Ions (m/z) | N/A | To be determined by infusion and fragmentation studies |

| Collision Energy | N/A | To be optimized for characteristic fragmentation |

Spectrophotometric and Electrochemical Detection Methods

While chromatography provides separation, spectrophotometric and electrochemical methods offer alternative or complementary detection strategies.

Spectrophotometric Methods: UV-Visible spectrophotometry can be utilized for the quantification of "Benzene, 1-methoxy-4-(2-propenylthio)-" in solution. The method would be based on Beer-Lambert's law, where the absorbance of the solution is directly proportional to the concentration of the analyte. The first step in developing such a method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across the UV-Visible spectrum. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.

Electrochemical Detection: Electrochemical methods can offer high sensitivity and selectivity for electroactive compounds. nih.gov Given the presence of the electron-rich aromatic ring and the sulfur atom, "Benzene, 1-methoxy-4-(2-propenylthio)-" may be susceptible to oxidation or reduction at a specific potential. Cyclic voltammetry could be used to investigate the electrochemical behavior of the compound and determine its oxidation/reduction potentials. This information could then be used to develop a more sensitive and selective detection method for HPLC, such as amperometric or coulometric detection.

Implementation of High-Throughput Screening Methodologies for Reaction Monitoring

High-throughput screening (HTS) methodologies can be adapted for the rapid and efficient monitoring of chemical reactions that produce "Benzene, 1-methoxy-4-(2-propenylthio)-". nih.gov This allows for the rapid optimization of reaction conditions, such as catalyst, solvent, temperature, and reaction time.

A common HTS approach for reaction monitoring involves the use of microtiter plates, where numerous reactions can be run in parallel under different conditions. After the desired reaction time, the plates can be analyzed using a rapid analytical technique. For instance, a chromatography-free mass spectrometry technique like selected ion flow tube mass spectrometry (SIFT-MS) could be employed for the direct analysis of the headspace above the reaction wells, providing a quick measure of product formation. chromatographyonline.com Alternatively, automated liquid handling systems can be used to quench the reactions and prepare the samples for rapid analysis by techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a fast detector. The development of such HTS assays is crucial for accelerating the discovery and optimization of synthetic routes to "Benzene, 1-methoxy-4-(2-propenylthio)-". nih.gov

Potential Applications of Benzene, 1 Methoxy 4 2 Propenylthio in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is currently no available scientific literature describing the use of "Benzene, 1-methoxy-4-(2-propenylthio)-" as a chiral building block in asymmetric synthesis. The inherent structure of the molecule does not possess a chiral center, and there are no documented methods for its enantioselective synthesis or its application in the stereocontrolled formation of other chiral molecules.

Role as a Synthetic Intermediate in Complex Molecule Total Synthesis

Investigations into chemical literature and reaction databases did not yield any instances of "Benzene, 1-methoxy-4-(2-propenylthio)-" being employed as a synthetic intermediate in the total synthesis of complex molecules. Its specific reactivity and potential for strategic incorporation into larger, more intricate structures have not been reported in published research.

Contributions to Materials Science: Precursor for Novel Functional Materials or Polymers

The potential for "Benzene, 1-methoxy-4-(2-propenylthio)-" to serve as a precursor for novel functional materials or polymers has not been explored in the current body of scientific work. There are no reports on its polymerization, its incorporation into polymer backbones, or its use in the synthesis of materials with specific electronic, optical, or mechanical properties.

Exploration as a Scaffold for the Development of Fine Chemicals

There is no evidence to suggest that "Benzene, 1-methoxy-4-(2-propenylthio)-" has been investigated as a molecular scaffold for the development of fine chemicals. Its functional groups—a methoxy (B1213986), a thioether, and a propenyl group—could theoretically offer sites for chemical modification; however, no studies have been published that leverage this structure for the synthesis of high-value chemical products.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

A thorough review of scientific literature yields no specific academic contributions or research findings for "Benzene, 1-methoxy-4-(2-propenylthio)-". Consequently, there are no documented studies on its synthesis, characterization, biological activity, or potential applications. The scientific community has yet to publish research focusing on this particular molecule.

Identification of Unresolved Questions and Persistent Challenges

Given the absence of foundational research, all scientific questions regarding "Benzene, 1-methoxy-4-(2-propenylthio)-" remain unresolved. The primary and most persistent challenge is the lack of any published data. Fundamental characteristics that are currently unknown include:

Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry) are not documented.

Synthetic Routes: Established and optimized methods for the synthesis of this compound have not been reported.

Toxicological Profile: The safety and potential toxicity of the compound are entirely unexplored.

Biological Activity: It is unknown whether this compound possesses any pharmacological, pesticidal, or other biological effects.

Prospective Research Avenues for Advancing the Understanding and Utility of 1-methoxy-4-(2-propenylthio)-

The complete lack of information on "Benzene, 1-methoxy-4-(2-propenylthio)-" means that the entire field is open to exploration. Future research would need to begin with the most fundamental chemical studies. Prospective avenues include:

Development of Synthetic Methodologies: The first logical step would be to design and validate a reliable synthetic pathway to produce the compound. This could potentially be achieved through the reaction of 4-methoxythiophenol with an allyl halide.

Comprehensive Physicochemical Characterization: Once synthesized, a full analysis of its structural and physical properties would be essential. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Initial Biological Screening: A broad-based screening of the compound's biological activity could be undertaken. This might include assays for antimicrobial, antifungal, insecticidal, and cytotoxic properties to identify any potential areas of interest.

Comparative Studies: A comparative analysis of its properties against its well-known oxygen-containing analogue, estragole, could provide valuable insights into the influence of the thioether linkage on its chemical and biological behavior.

Q & A

Q. What are the standard synthetic routes for Benzene, 1-methoxy-4-(2-propenylthio)-, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting 1-methoxy-4-iodobenzene with allylthiol under inert atmospheres (N₂ or Ar) at ~100°C to promote C–S bond formation . Key optimization parameters include:

- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ or Pd(OAc)₂.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Distillation or recrystallization improves purity. Challenges include minimizing oxidation of the propenylthio group during synthesis.

Q. How can the structural integrity of Benzene, 1-methoxy-4-(2-propenylthio)- be verified post-synthesis?

Use a combination of analytical techniques:

- NMR : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 5.8–5.2 ppm for allyl protons) and ¹³C NMR (δ 160–110 ppm for aromatic carbons) confirm substitution patterns .

- Mass spectrometry (MS) : Molecular ion peak at m/z 180.27 (C₁₀H₁₂OS) .

- Chromatography : GC-MS or HPLC with UV detection (λ ~270 nm) assesses purity and identifies byproducts .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The propenylthio group is susceptible to oxidation. For long-term storage:

- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.

- Atmosphere : Use argon-filled containers to avoid oxidation to sulfoxides/sulfones .

- Solvent compatibility : Avoid DMSO if reducing agents (e.g., NaBH₄) are used in downstream reactions.

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of the benzene ring in electrophilic substitutions?

The methoxy group at the 1-position activates the ring via +M (mesomeric) effects, directing electrophiles to the ortho and para positions. For example:

- Nitration : HNO₃/H₂SO₄ yields 2-nitro and 4-nitro derivatives.

- Halogenation : Br₂ in FeBr₃ produces brominated analogs at the para position (relative to the methoxy group). Competitive reactivity from the propenylthio group (electron-withdrawing via –I effect) may complicate regioselectivity, requiring DFT calculations to predict dominant pathways .

Q. What methodological challenges arise in analyzing conflicting spectral data for this compound?

Discrepancies in NMR or MS data often stem from:

- Tautomerism : Thiol-thione tautomerism in propenylthio derivatives alters peak positions.

- Solvent effects : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) shift aromatic proton signals. Resolution :

- Compare experimental data with computational simulations (e.g., Gaussian NMR predictions).

- Validate via 2D NMR (COSY, HSQC) to resolve coupling patterns .

Q. How can the oxidative degradation products of this compound be characterized, and what mechanistic insights do they provide?

Oxidation with H₂O₂ or m-CPBA yields sulfoxides (R–SO–R') and sulfones (R–SO₂–R'). Characterization involves:

Q. What comparative strategies can differentiate the reactivity of this compound from structurally similar analogs (e.g., estragole or anethole)?

Estragole (1-methoxy-4-(2-propenyl)benzene) lacks the thioether group, altering its:

- Nucleophilicity : Propenylthio enhances nucleophilic substitution (e.g., alkylation).

- Redox behavior : Thioethers oxidize more readily than propenyl groups. Experimental design :

- Perform competitive reactions (e.g., bromination) to compare substitution rates.

- Use Hammett plots to quantify electronic effects of –S– vs. –O– substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.